![molecular formula C9H4F4 B2857770 1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene CAS No. 1057670-05-9](/img/structure/B2857770.png)
1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene
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Overview
Description
1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H4F4. It has a molecular weight of 188.12 . This compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene is 1S/C9H4F4/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h1,3-5H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene is a liquid at room temperature . It has a molecular weight of 188.12 .Scientific Research Applications
Synthesis of Aryl Acetylenes
“1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene” may be used in the synthesis of aryl acetylenes . This is achieved via Sonogashira type cross coupling reaction with various haloarenes in the presence of a specific catalyst .
Building Blocks for Click Chemistry
This compound can serve as a building block for click chemistry . Click chemistry is a modular chemical approach that utilizes the most practical and reliable chemical transformations. Its applications are found in all branches of chemical research, including drug discovery, chemical biology, materials science, and nanotechnology.
Synthesis of Electronic Devices
It can be used as a reagent for terminal ethynes for the synthesis of electronic devices . The ability to precisely manipulate the properties of electronic devices at the molecular level could open up new possibilities in miniaturization and performance enhancement.
Fluorination Reagents
As a fluorinated compound, “1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene” can potentially be used as a fluorination reagent . Fluorination is a key process in the manufacture of a wide range of chemical products, including pharmaceuticals and agrochemicals.
Protecting Group in Organic Synthesis
This compound can act as a protecting group in organic synthesis . Protecting groups are vital in multi-step organic syntheses, and the choice of protecting group can influence the efficiency of the synthesis and the yield of the final product.
Material Science Research
Given its unique chemical structure, “1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene” could be used in material science research . For example, it could be used in the development of new polymers or composite materials.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1-ethynyl-4-fluoro-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWLWQPAIPPLSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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